1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester
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Overview
Description
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted pyridines with hydrazines, followed by cyclization to form the pyrazole ring. The esterification of the carboxylic acid group is achieved using ethanol in the presence of acid catalysts .
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines .
Scientific Research Applications
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The compound binds to active sites or allosteric sites of enzymes or receptors, altering their activity and leading to the desired biological effect .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-B]pyridine: Another member of the pyrazolopyridine family, differing in the position of the fused rings.
1H-Pyrazolo[4,3-C]pyridine: Similar structure but with different ring fusion, leading to distinct chemical and biological properties.
1H-Pyrazolo[3,4-D]pyrimidine: Contains an additional nitrogen atom in the ring system, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(3-4-10-8)5-11-12-7/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOSAZKELZMYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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